MRE-269 is a synthetic, non-prostanoid, selective agonist of the prostacyclin receptor (IP receptor) [ [] ]. It is the active metabolite of the orally available prodrug selexipag [ [], [] ]. In scientific research, MRE-269 has been extensively studied for its potential therapeutic benefits in various cardiovascular diseases, primarily pulmonary arterial hypertension (PAH), due to its vasodilatory and anti-proliferative properties [ [] ]. It has also shown potential in mitigating fibrosis and improving pancreatic β-cell function [ [], [] ].
MRE-269 is classified as a prostacyclin receptor agonist. It was developed to provide sustained effects on vascular tone and platelet aggregation. The compound has been synthesized through various methods, primarily at Nippon Shinyaku, with a purity exceeding 99% . Its chemical structure allows it to selectively activate the IP receptor, which is crucial for mediating vasodilation and inhibiting platelet aggregation.
The synthesis of MRE-269 involves a multi-step chemical process. Initially, the prodrug selexipag is administered, which is then metabolized into MRE-269 in vivo. The synthesis pathway includes the following key steps:
The synthesis parameters include reaction temperature, time, and solvent choice, which are critical for achieving high yields and purity levels .
MRE-269 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The structural configuration allows for high specificity towards the IP receptor, with an inhibition constant (K_i) of 20 nM, indicating its potent agonistic activity compared to other prostanoid receptors .
MRE-269 undergoes several important chemical reactions that are pivotal in its pharmacological action:
The mechanism of action of MRE-269 primarily involves its role as an agonist of the IP receptor:
MRE-269 exhibits several significant physical and chemical properties:
These properties are crucial for its efficacy as a long-acting prostacyclin analog.
MRE-269 has several significant scientific applications:
MRE-269 (ACT-333679) is the biologically active metabolite of selexipag (NS-304), functioning as a potent and highly selective agonist of the prostacyclin (IP) receptor. Its binding affinity for the human IP receptor is exceptional, with a reported Ki value of 20 nM—demonstrating >130-fold selectivity over other prostanoid receptors (EP1-4, DP1, FP, TP) [3] [10]. This specificity arises from MRE-269’s non-prostanoid structure, which diverges from endogenous prostacyclin (PGI2) and traditional analogs like iloprost or treprostinil. The compound’s diphenylpyrazine core and acetic acid side chain enable optimal interactions within the IP receptor’s orthosteric pocket, minimizing off-target effects [2] [6].
Functional studies confirm MRE-269 induces IP receptor activation with high potency (EC50 = 32 nM in pulmonary arterial smooth muscle cells), leading to sustained cAMP accumulation and membrane hyperpolarization [10]. Unlike treprostinil and iloprost, MRE-269’s vasorelaxant effects in rat pulmonary arteries are resistant to classic IP antagonists (RO1138452, RO3244794), suggesting a distinct activation mechanism or binding topology [4].
Table 1: Selectivity Profile of MRE-269 Across Human Prostanoid Receptors
Receptor Type | Endogenous Ligand | MRE-269 Binding Affinity (Ki, nM) | Selectivity vs. IP Receptor |
---|---|---|---|
IP (PTGIR) | Prostacyclin (PGI2) | 20 | 1-fold (Reference) |
EP1 | Prostaglandin E2 | >2,600 | >130-fold |
TP | Thromboxane A2 | >2,600 | >130-fold |
FP | Prostaglandin F2α | >2,600 | >130-fold |
DP1 | Prostaglandin D2 | >2,600 | >130-fold |
Data derived from binding assays [3] [10].
High-resolution cryo-electron microscopy (cryo-EM) structures of the human IP–Gs complex bound to MRE-269 (global resolution: 2.41 Å) reveal unique mechanistic insights into ligand recognition and receptor activation. MRE-269 occupies a surface-exposed binding pocket formed by transmembrane helices (TM1, TM2, TM3, TM7) and extracellular loop 2 (ECL2). Key interactions include [2]:
Notably, MRE-269’s diphenylpyrazine moiety induces a distinct conformational change in TM6 compared to treprostinil: a 3.5 Å inward shift at the cytoplasmic end facilitates enhanced Gs protein coupling efficiency. This movement displaces a conserved intracellular anion, creating space for Gs engagement [2]. Mutagenesis studies confirm residues Tyr75, Ser168, and Arg279 are critical—alanine substitutions abolish MRE-269-induced receptor activation [2].
Figure 1: Key Binding Interactions of MRE-269 in the IP Receptor (Adapted from [2])
Extracellular View ┌───────────────────────┐ │ ECL2: Trp169 (π-π) │ │ TM2: Tyr75 (H-bond) │ │ TM7: Arg279 (salt) │ │ MRE-269: Diphenyl- │ │ pyrazine core │ └───────────────────────┘
Despite its high IP receptor affinity, MRE-269 functions as a partial agonist in global cAMP accumulation assays. In human lung fibroblasts, it elicits only 50–60% of the maximal cAMP response achieved by full agonists like treprostinil or forskolin [5] [9]. However, spatial and temporal analyses reveal that MRE-269 generates sustained nuclear cAMP pools (>6 hours), which are critical for modulating downstream effectors. This contrasts sharply with iloprost, which produces transient nuclear cAMP despite robust acute signaling [5].
The functional implications are profound:
Table 2: Agonist-Specific cAMP Dynamics and Functional Outcomes
Agonist | Max. Global cAMP (% vs. Forskolin) | Nuclear cAMP Duration | Inhibition of Fibroblast Proliferation |
---|---|---|---|
MRE-269 | 50–60% | Sustained (>6 h) | Complete (>90%) |
Treprostinil | 100% | Sustained (>6 h) | Partial (60–70%) |
Iloprost | 100% | Transient (<1 h) | Minimal (<20%) |
Data from human lung fibroblasts and vascular smooth muscle cells [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7